

# Ethyl D-valinate hydrochloride CAS number 73913-64-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl D-valinate hydrochloride

Cat. No.: B613183

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An In-Depth Technical Guide to **Ethyl D-valinate hydrochloride** (CAS: 73913-64-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl D-valinate hydrochloride**, with the CAS number 73913-64-1, is a chiral amino acid ester derivative of significant interest in the fields of pharmaceutical and organic synthesis. As a versatile building block, it plays a crucial role in the development of novel therapeutics, particularly in the synthesis of peptides and peptidomimetics. The incorporation of the D-enantiomer of valine can confer unique properties to bioactive molecules, such as enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of **Ethyl D-valinate hydrochloride**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl D-valinate hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	73913-64-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	181.66 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	102-106 °C	[4]
Optical Rotation	$[\alpha]^{20}_D = -7.3 \pm 1^\circ$ (c=2 in H <sub>2</sub> O)	[4]
Solubility	Soluble in water.	[4]

## Synthesis of Ethyl D-valinate hydrochloride

The synthesis of **Ethyl D-valinate hydrochloride** is typically achieved through the esterification of D-valine. A common and effective method involves the use of thionyl chloride in ethanol.

### Experimental Protocol: Esterification of D-valine using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of D-alanine ethyl ester hydrochloride, a closely related compound.[5]

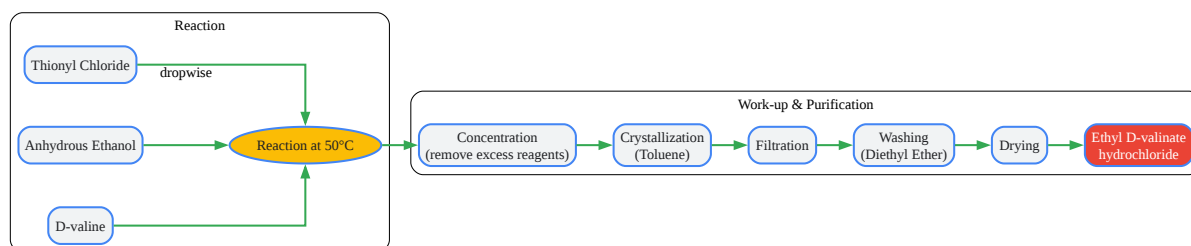
Materials:

- D-valine
- Anhydrous Ethanol
- Thionyl chloride (SOCl<sub>2</sub>)
- Toluene
- Diethyl ether

#### Procedure:

- Suspend D-valine (e.g., 14.5 g) in anhydrous ethanol (e.g., 40 g) in a round-bottom flask equipped with a stirrer and a reflux condenser at room temperature.
- Raise the internal temperature of the suspension to 50 °C.
- Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the suspension over a period of 2 hours, maintaining the temperature at 50 °C.
- After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.
- Concentrate the reaction mixture under reduced pressure to remove unreacted ethanol and thionyl chloride, while maintaining the internal temperature at or above 50 °C.
- To the concentrated residue, add toluene (e.g., 51.7 g) and heat to 70 °C to ensure a homogeneous solution.
- Cool the solution to an internal temperature of 20 °C over 2 hours to induce crystallization.
- Collect the precipitated crystals by filtration.
- Wash the crystals with diethyl ether (e.g., 40 g).
- Dry the crystals under reduced pressure to obtain **Ethyl D-valinate hydrochloride**.

## Synthesis Workflow



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A flowchart of the synthesis and purification process for **Ethyl D-valinate hydrochloride**.

## Analytical Methods

The purity and enantiomeric excess of **Ethyl D-valinate hydrochloride** are critical parameters. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for its analysis.

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of **Ethyl D-valinate hydrochloride**.

Experimental Protocol (General Method): This protocol is based on general methods for the chiral separation of amino acid esters.<sup>[1][6]</sup>

- Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-3R, is suitable for the separation of derivatized amino acid enantiomers.<sup>[1]</sup>

- **Mobile Phase:** A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is commonly used. The exact ratio should be optimized for the specific column and system.
- **Flow Rate:** Typically in the range of 0.5 - 1.0 mL/min.
- **Detection:** UV detection at a suitable wavelength (e.g., 210 nm).
- **Sample Preparation:** Dissolve the sample in the mobile phase or a compatible solvent.

## Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to assess the purity of **Ethyl D-valinate hydrochloride**, particularly for volatile impurities. The amino acid ester may require derivatization to improve its volatility and chromatographic performance.<sup>[7][8]</sup>

**Experimental Protocol (Adapted Method):** This protocol is adapted from a method for L-valine methyl ester hydrochloride.

- **Derivatization (optional but recommended):** Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to increase volatility.<sup>[8]</sup> Alternatively, derivatization with ethyl chloroformate can be employed.<sup>[2]</sup>
- **Column:** A capillary column with a suitable stationary phase, such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), is recommended for the analysis of derivatized amino acids.<sup>[8]</sup>
- **Carrier Gas:** Nitrogen or Helium.
- **Injector and Detector Temperature:** Typically set around 250-280 °C.
- **Oven Temperature Program:** A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.
- **Detection:** Flame Ionization Detector (FID).

## Applications in Research and Drug Development

**Ethyl D-valinate hydrochloride** is a valuable chiral building block with several applications in the pharmaceutical industry.

- **Peptide Synthesis:** It is used as a component in the synthesis of peptides. The incorporation of a D-amino acid can significantly increase the resistance of the resulting peptide to proteolytic degradation, thereby enhancing its in vivo stability and therapeutic potential.<sup>[4]</sup>
- **Pharmaceutical Intermediates:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, D-valine derivatives are used in the development of antiviral and anticancer drugs.<sup>[4]</sup>
- **Chiral Ligands:** It can be used in the synthesis of chiral ligands for asymmetric catalysis.

## Biological Significance and Signaling Pathways

While **Ethyl D-valinate hydrochloride** itself is primarily a synthetic intermediate, the D-valine moiety it provides is of significant biological interest. Peptides containing D-amino acids are being explored for their ability to modulate various signaling pathways with enhanced stability.

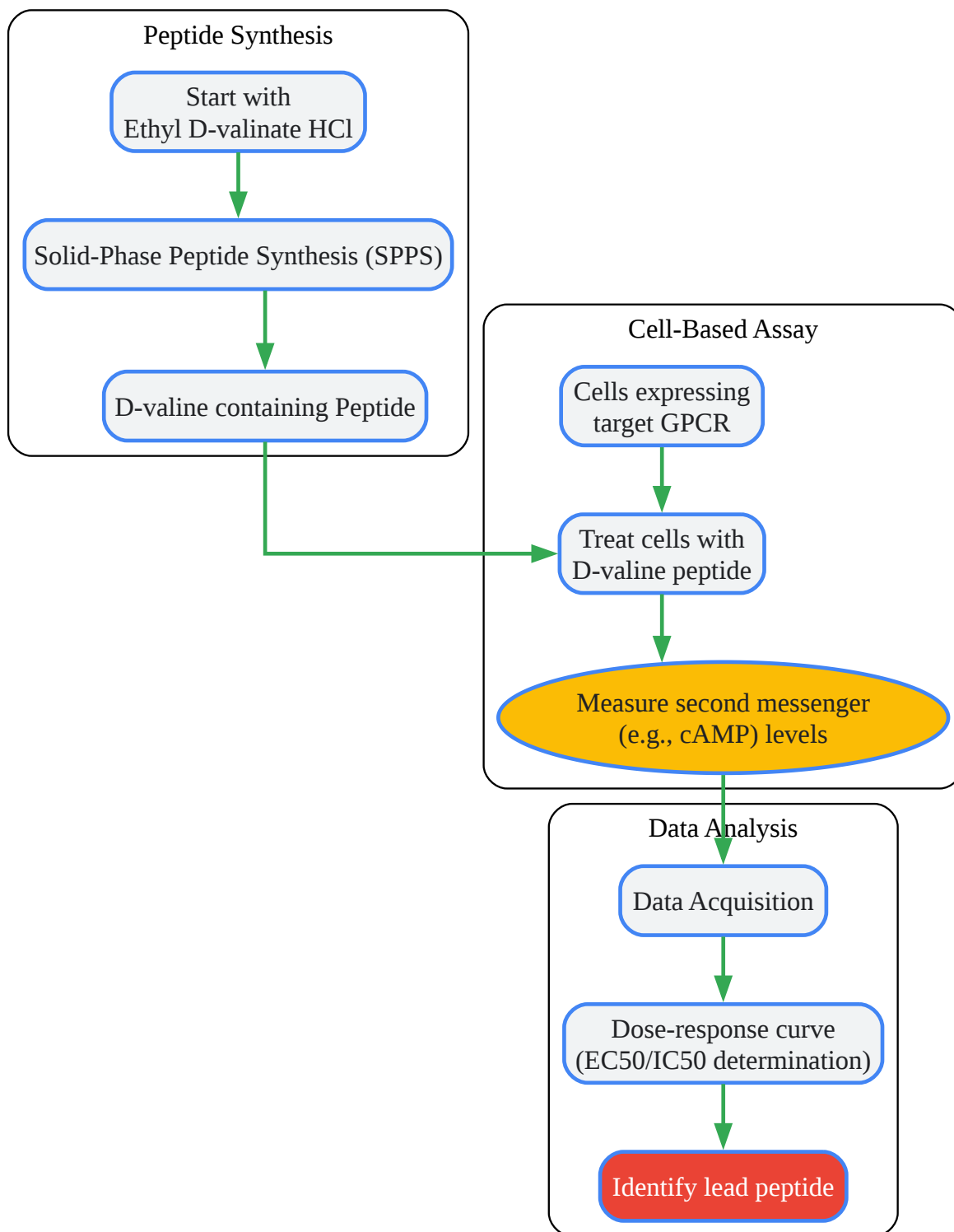
### D-Amino Acid Containing Peptides and G-Protein Coupled Receptors (GPCRs)

Peptide ligands are crucial for the activation of many G-protein coupled receptors (GPCRs). A major limitation of native peptide ligands as therapeutics is their rapid degradation. The substitution of L-amino acids with D-amino acids, such as D-valine, is a key strategy to overcome this limitation. These modified peptides can act as agonists or antagonists for GPCRs involved in a wide range of physiological processes. The interaction of a D-amino acid containing peptide with a GPCR can initiate a signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP<sub>3</sub>), leading to a cellular response.<sup>[9][10]</sup>

### D-Amino Acid Peptides in Neurodegenerative Disease Research

In the context of Alzheimer's disease, the aggregation of the amyloid-beta ( $A\beta$ ) peptide is a key pathological event. D-amino acid containing peptides have been designed to interact with  $A\beta$  and inhibit its aggregation, thereby reducing its neurotoxicity.[4][11] The mechanism of  $A\beta$  neurotoxicity is complex and is believed to involve the disruption of cellular signaling pathways, including those related to synaptic function and cell survival.[4]

The following diagram illustrates a generalized workflow for screening D-amino acid containing peptides for their effect on a GPCR-mediated signaling pathway.



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A workflow for the synthesis and screening of D-valine containing peptides on GPCR signaling.



## Safety and Handling

**Ethyl D-valinate hydrochloride** should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Ethyl D-valinate hydrochloride** is a key chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its value lies in the introduction of the D-valine stereocenter, which can impart desirable properties such as increased metabolic stability to the final product. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and professionals working in drug discovery and development. The continued exploration of D-amino acid containing molecules promises to yield novel therapeutics with improved efficacy and pharmacokinetic profiles.

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## References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Endosomal generation of cAMP in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction during amyloid-beta-peptide neurotoxicity: role in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Neurotoxicity of Amyloid  $\beta$ -Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl D-valinate hydrochloride CAS number 73913-64-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613183#ethyl-d-valinate-hydrochloride-cas-number-73913-64-1]

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